molecular formula C₅₀H₉₆N₂O₉ B1147258 PBS 57 CAS No. 898531-99-2

PBS 57

Cat. No.: B1147258
CAS No.: 898531-99-2
M. Wt: 869.31
InChI Key:
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Description

PBS 57 is an analogue of alpha-galactosylceramide, developed by Dr. Paul Savage and colleagues. It is primarily used in immunological research, particularly for the detection of natural killer T cells. This compound has shown activity indistinguishable from alpha-galactosylceramide, making it a valuable tool in studying immune responses .

Preparation Methods

The synthesis of PBS 57 involves several steps, starting with the preparation of the core structure, followed by the addition of specific functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of a galactose derivative with a ceramide precursor.

    Functional group addition: Specific functional groups are added to the core structure to achieve the desired properties of this compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the synthesis generally follows standard organic chemistry protocols, with careful control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

PBS 57 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, altering its properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PBS 57 has a wide range of applications in scientific research, including:

    Immunology: It is used to detect and study natural killer T cells, which play a crucial role in immune responses.

    Biology: this compound is used to investigate the mechanisms of immune cell activation and function.

    Medicine: Research involving this compound contributes to the development of immunotherapies and vaccines.

Mechanism of Action

PBS 57 exerts its effects by binding to the CD1d molecule on the surface of antigen-presenting cells. This interaction leads to the activation of natural killer T cells, which then produce cytokines and other signaling molecules that modulate the immune response. The molecular targets involved in this process include the CD1d molecule and the T cell receptor on natural killer T cells.

Comparison with Similar Compounds

PBS 57 is similar to other alpha-galactosylceramide analogues, such as KRN7000. this compound has been shown to have activity indistinguishable from alpha-galactosylceramide, making it a valuable tool for studying natural killer T cells. Other similar compounds include:

    KRN7000: Another alpha-galactosylceramide analogue used in immunological research.

    OCH: A truncated version of alpha-galactosylceramide with different immunological properties.

    C202: An analogue with a modified lipid tail, affecting its binding and activity.

This compound’s unique properties and high activity make it a preferred choice for certain research applications, particularly in the study of natural killer T cells .

Properties

IUPAC Name

(Z)-N-[(3S,4R)-1-[(2S,4S,5R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H96N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h18-19,42-44,46-50,54,56-59H,4-17,20-40H2,1-3H3,(H,51,53)(H,52,55)/b19-18-/t42?,43-,44?,46+,47+,48+,49?,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXVHWQNKBIZBR-IZJXYXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](C(CO[C@@H]1C([C@H]([C@H](C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H96N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858283
Record name (15Z)-N-{(3S,4R)-1-[(6-Acetamido-6-deoxy-beta-L-erythro-hexopyranosyl)oxy]-3,4-dihydroxyoctadecan-2-yl}tetracos-15-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898531-99-2
Record name (15Z)-N-{(3S,4R)-1-[(6-Acetamido-6-deoxy-beta-L-erythro-hexopyranosyl)oxy]-3,4-dihydroxyoctadecan-2-yl}tetracos-15-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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